Chain-Length Dependent Lipophilicity
Pentane-1-sulfonamide exhibits a calculated LogP of 2.25 [1], which is 0.39 units higher than butane-1-sulfonamide (LogP = 1.86) [2] and 0.39 units lower than hexane-1-sulfonamide (LogP = 2.64) [3]. This quantifiable difference in lipophilicity directly impacts membrane permeability and solubility in organic media.
Δ +0.39 / –0.39
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | Butane-1-sulfonamide (LogP = 1.86); Hexane-1-sulfonamide (LogP = 2.64) |
| Quantified Difference | +0.39 vs. butane-1-sulfonamide; -0.39 vs. hexane-1-sulfonamide |
| Conditions | Calculated LogP (XLogP3-AA method) at 25°C |
Why This Matters
A 0.39 LogP unit difference corresponds to a ~2.5-fold change in partition coefficient, which can alter pharmacokinetic properties or synthetic yield in biphasic reactions.
- [1] Chemsrc. 1-PENTANESULFONAMIDE. CAS 52960-14-2. Physical and Chemical Properties. Accessed 2024. View Source
- [2] Molbase. butane-1-sulfonamide. CAS 3144-04-5. LogP Data. Accessed 2024. View Source
- [3] YYBYY. hexane-1-sulfonamide. CAS 3144-11-4. LogP Data. Accessed 2024. View Source
